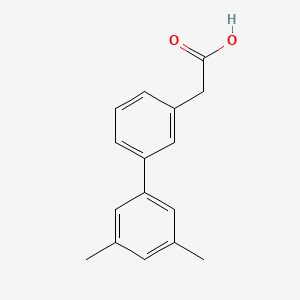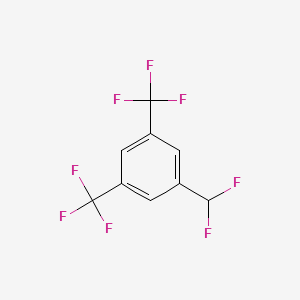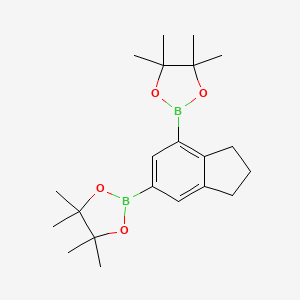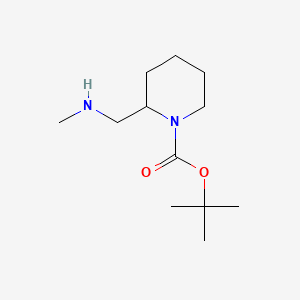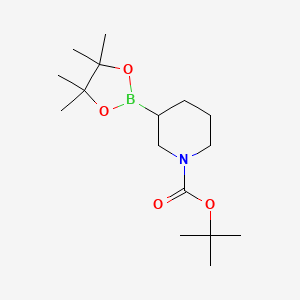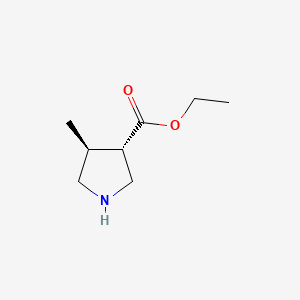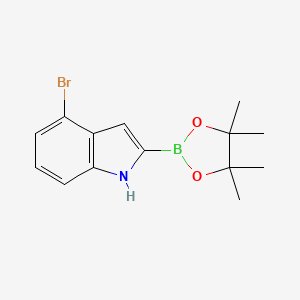
4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is a chemical compound with the CAS Number: 1558927-15-3 . It has a molecular weight of 297.99 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the functionalized 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine was prepared by reacting 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as FTIR, 1H and 13C NMR, and MS . The structure can also be confirmed by X-ray diffraction .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can be used as an intermediate in the synthesis of other compounds .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, density, and molecular formula can be determined using standard laboratory techniques .Applications De Recherche Scientifique
Synthesis and Structural Studies
- The compound has been used in the synthesis of various boron-containing heterocycles and their crystal structures and vibrational properties have been extensively studied. This involves spectroscopic characterization (FT-IR, NMR, MS) and X-ray diffraction analyses (Wu et al., 2021).
- Another study on similar boron-containing compounds focuses on Density Functional Theory (DFT) calculations for comparative analysis of spectroscopic data and molecular structures (Liao et al., 2022).
Application in Fluorescence Probes
- The compound has been utilized in the synthesis of novel near-infrared indole carbazole borate fluorescent probes, demonstrating its potential in developing advanced fluorescent materials (You-min, 2014).
Electronic and Molecular Properties Analysis
- Several studies have focused on the molecular electrostatic potential and frontier molecular orbitals using DFT, which help in understanding the electronic and molecular properties of compounds containing this structure (Yang et al., 2021).
Enhanced Emission in Nanoparticles
- Research on boron-containing heterocycles includes their use in the creation of enhanced brightness, emission-tuned nanoparticles for potential applications in bio-imaging and sensors (Fischer et al., 2013).
Borylation and Polymer Synthesis
- The compound is also involved in borylation reactions and the subsequent creation of polyfluorenes and polythiophenes, indicating its utility in the field of polymer chemistry (Takagi & Yamakawa, 2013).
Antimicrobial and Antiproliferative Activities
- Some derivatives of the compound have been synthesized and studied for their antimicrobial, anti-inflammatory, and antiproliferative activities, highlighting its potential in pharmaceutical applications (Narayana et al., 2009).
Photophysical Studies
- Research on conjugated polymers incorporating the compound has shown interesting photophysical properties, with potential applications in optoelectronic devices (Xiao et al., 2007).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302) .
Propriétés
IUPAC Name |
4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8,17H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQMOXKWQOAHNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681932 |
Source


|
| Record name | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole | |
CAS RN |
1256358-97-0 |
Source


|
| Record name | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

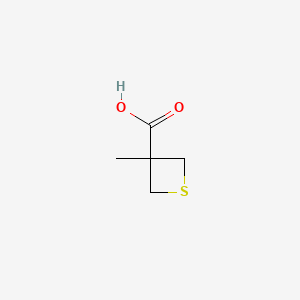
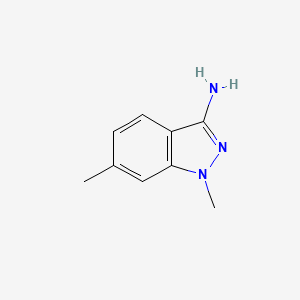
![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B567887.png)
![6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B567888.png)
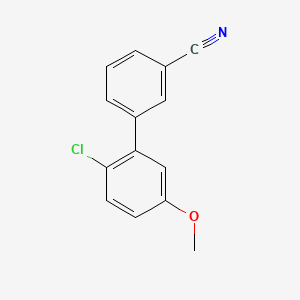
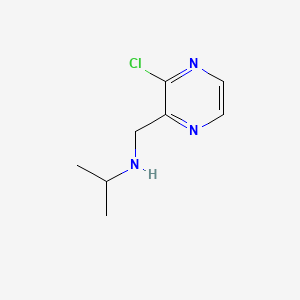
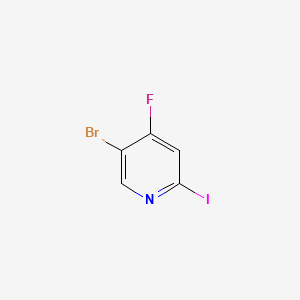
![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)
